molecular formula C10H14ClN3O3 B1273896 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol CAS No. 282104-85-2

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol

Cat. No.: B1273896
CAS No.: 282104-85-2
M. Wt: 259.69 g/mol
InChI Key: JJNARJRYRLCABJ-UHFFFAOYSA-N
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Description

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol is an organic compound with the molecular formula C10H14ClN3O3 It is a derivative of aniline and contains both chloro and nitro functional groups

Mechanism of Action

Target of Action

This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions involved.

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, and density have been predicted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Reduction: The nitro group in 4-chloro-2-nitroaniline is reduced to an amino group, resulting in 4-chloro-2-aminoaniline.

    Alkylation: The 4-chloro-2-aminoaniline is then alkylated with ethylene oxide to introduce the ethanolamine moiety, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and elevated temperatures.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: A precursor in the synthesis of 2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol.

    4-Chloro-2-aminoaniline: Another intermediate in the synthesis process.

    This compound derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its combination of chloro, nitro, and ethanolamine functional groups

Properties

IUPAC Name

2-[2-(4-chloro-2-nitroanilino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c11-8-1-2-9(10(7-8)14(16)17)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNARJRYRLCABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202756
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-85-2
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(4-Chloro-2-nitrophenyl)amino]ethyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(4-CHLORO-2-NITROANILINO)ETHYL)AMINO)ETHANOL
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